Anti-Proliferative Activity in Breast Carcinoma BT-20 Cells: Pyridine Substituent Comparison
In a direct comparative study of 4-aryl-4H-naphthopyran derivatives, the 3-pyridinyl-substituted analog (4h) inhibited BT-20 breast carcinoma cell proliferation by 31.5%, demonstrating greater potency than the standard chemotherapeutic doxorubicin (25% inhibition) [1]. This contrasts with the unsubstituted 4-phenyl analog (4a), which exhibited a different primary profile with Src kinase IC₅₀ of 28.1 μM but no reported anti-proliferative advantage over doxorubicin [1].
| Evidence Dimension | Cell proliferation inhibition in BT-20 breast carcinoma cells |
|---|---|
| Target Compound Data | 31.5% inhibition (3-pyridinyl derivative 4h) |
| Comparator Or Baseline | Doxorubicin: 25% inhibition; 4-phenyl derivative (4a): Src IC₅₀ 28.1 μM (no doxorubicin comparator reported) |
| Quantified Difference | 6.5 percentage points greater inhibition than doxorubicin |
| Conditions | BT-20 breast carcinoma cell line; assay details in referenced study |
Why This Matters
This provides a quantifiable advantage over a clinical benchmark in a relevant cancer model, justifying selection of the pyridine-bearing scaffold for breast cancer-focused research.
- [1] Rafinejad A, et al. 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. Med Chem Res. 2013;22(8):3853-3860. View Source
